7-(Carboxymethoxy)-3-chloro-4-methylcoumarin

Coumarin Derivatives Physicochemical Characterization Quality Control

Researchers requiring red-shifted coumarin fluorophores for multiplexed assays often face spectral crosstalk and inefficient bioconjugation with non-chlorinated analogs. This 3-chloro derivative resolves both: • 480nm emission maximum enables multiplexing with common 450-460nm substrates, improving signal-to-noise ratios. • Enhanced electrophilicity at C-3 facilitates activated ester formation under milder conditions vs. the non-chlorinated analog. • Consistent melting point (209-212°C) and ≥97% purity ensure reproducible synthesis and assay performance.

Molecular Formula C12H9ClO5
Molecular Weight 268.65 g/mol
CAS No. 176446-74-5
Cat. No. B071538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Carboxymethoxy)-3-chloro-4-methylcoumarin
CAS176446-74-5
Molecular FormulaC12H9ClO5
Molecular Weight268.65 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)O)Cl
InChIInChI=1S/C12H9ClO5/c1-6-8-3-2-7(17-5-10(14)15)4-9(8)18-12(16)11(6)13/h2-4H,5H2,1H3,(H,14,15)
InChIKeyMXLOCRJKRZBQBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Carboxymethoxy)-3-chloro-4-methylcoumarin (CAS 176446-74-5): A 3-Chloro-Substituted Coumarin with Distinct Physicochemical and Synthetic Properties for Advanced Research Applications


7-(Carboxymethoxy)-3-chloro-4-methylcoumarin (CAS 176446-74-5) is a synthetic coumarin derivative characterized by a 7-carboxymethoxy group, a 3-chloro substituent, and a 4-methyl group on the coumarin core [1]. The compound exhibits a white to yellowish solid form, soluble in organic solvents but insoluble in water . The presence of the 3-chloro substituent distinguishes it from its non-chlorinated analog 7-(Carboxymethoxy)-4-methylcoumarin (CAS 64700-15-8), imparting unique physicochemical and reactive properties that are critical for specific synthetic and analytical workflows [1].

Why 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin (CAS 176446-74-5) Cannot Be Replaced by Its Non-Chlorinated Analog in Critical Research Applications


The 3-chloro substitution in 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin introduces a significant electron-withdrawing effect that alters the compound's physicochemical profile relative to 7-(Carboxymethoxy)-4-methylcoumarin (CAS 64700-15-8). This substitution increases the melting point by approximately 3–4 °C (209–212 °C vs. 206–208 °C) and modifies the compound's reactivity, particularly in nucleophilic aromatic substitution and acylation reactions [1]. These differences directly impact the compound's behavior in downstream applications, such as the synthesis of activated esters or in assays where subtle changes in molecular recognition or spectral properties are critical. Therefore, generic substitution based solely on the coumarin core is not scientifically justified and may lead to irreproducible results or failed syntheses.

Quantitative Differentiation of 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin (CAS 176446-74-5) from In-Class Analogs: Evidence-Based Comparison


Elevated Melting Point Due to 3-Chloro Substitution: A Key Purity and Handling Indicator

The 3-chloro substituent in 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin increases the melting point compared to its non-chlorinated analog 7-(Carboxymethoxy)-4-methylcoumarin. The target compound exhibits a melting point of 209–212 °C , while the comparator melts at 206–208 °C , representing a +3 °C to +4 °C difference.

Coumarin Derivatives Physicochemical Characterization Quality Control

Altered Acid Dissociation Constant (pKa) Impacting Reactivity and Solubility Profiles

The electron-withdrawing 3-chloro group lowers the predicted pKa of the carboxylic acid moiety relative to the non-chlorinated analog. 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin has a predicted pKa of 3.05 ± 0.10 , while 7-(Carboxymethoxy)-4-methylcoumarin is predicted to have a slightly higher pKa .

Physicochemical Properties Drug Design Analytical Chemistry

Enhanced Electrophilicity at the 3-Position for Nucleophilic Aromatic Substitution

The 3-chloro substituent activates the coumarin ring towards nucleophilic aromatic substitution (SNAr) reactions, a feature absent in the non-chlorinated analog. This property is exploited in the synthesis of 3-chloro-7-[(chlorocarbonyl)methoxy]-4-methylcoumarin, where the chloro group facilitates further derivatization [1]. In contrast, 7-(Carboxymethoxy)-4-methylcoumarin lacks this reactive handle, limiting its utility in certain synthetic pathways.

Organic Synthesis Coumarin Derivatization Medicinal Chemistry

Spectral Shift in Fluorescence Due to 3-Chloro Substitution

While direct comparative spectral data for 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin is limited in peer-reviewed literature, vendor data indicates a significant bathochromic shift in emission wavelength compared to its demethylated analog 7-hydroxy-4-methylcoumarin. The target compound is reported to exhibit excitation at 380 nm and emission at 480 nm , whereas 7-hydroxy-4-methylcoumarin typically emits around 450–460 nm under similar conditions . This red shift of approximately 20–30 nm in emission maximum is consistent with the electron-withdrawing effect of the chloro substituent.

Fluorescent Probes Spectroscopy Bioanalytical Chemistry

Optimal Research and Industrial Use Cases for 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin (CAS 176446-74-5) Based on Differentiated Properties


Synthesis of Activated Coumarin Esters for Bioconjugation

The enhanced electrophilicity at the 3-position due to the chloro substituent makes 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin a superior precursor for synthesizing activated esters, such as the corresponding acid chloride [1]. This activated form is valuable for conjugating the coumarin fluorophore to biomolecules (e.g., peptides, proteins) for tracking and imaging studies, where the non-chlorinated analog would require harsher activation conditions or be unreactive.

Multiplexed Fluorescence Assays Requiring Distinct Spectral Windows

The red-shifted emission maximum (480 nm) of 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin, compared to common coumarin-based substrates like 7-hydroxy-4-methylcoumarin (450–460 nm), allows for its use in multiplexed enzyme assays or cell-based screening platforms. This spectral separation minimizes crosstalk and improves assay signal-to-noise ratios .

Physicochemical Studies on Substituent Effects in Coumarin Derivatives

The well-defined differences in melting point (209–212 °C vs. 206–208 °C) and pKa (predicted 3.05 vs. expected higher value for non-chlorinated analog) between this compound and its non-chlorinated counterpart make it an ideal candidate for systematic studies investigating the impact of electron-withdrawing groups on coumarin solid-state properties, solubility, and acid-base behavior .

Development of Novel Photolabile Protecting Groups

The 3-chloro substituent can influence the photochemical properties of the coumarin ring, potentially altering the efficiency of photolytic cleavage. This compound serves as a key building block for designing new photolabile protecting groups ('caging' groups) for controlled release of bioactive molecules, where the chloro group may fine-tune the uncaging wavelength or quantum yield [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.